molecular formula C30H26F5N5O4S B14751129 Stat3 inhibitor H182

Stat3 inhibitor H182

Cat. No.: B14751129
M. Wt: 647.6 g/mol
InChI Key: VPZCOFCROGWLOY-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stat3 inhibitor H182 is a potent, selective, and irreversible small-molecule inhibitor that directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a transcription factor validated as an anticancer therapeutic target . This azetidine-based compound potently inhibits STAT3 DNA-binding activity with an IC50 of 0.66 µM and demonstrates high selectivity for STAT3 over the closely related STAT1 and STAT5 proteins (IC50 > 15.8 µM) in vitro . Its primary mechanism of action involves the covalent, irreversible binding to cysteine residues within the STAT3 protein. Mass spectrometry analysis has confirmed covalent modification of key cysteine peptides, with site-directed mutagenesis identifying Cys426 and Cys468 as residues essential for its high-potency inhibition . In cellular models, particularly of triple-negative breast cancer (TNBC), treatment with H182 effectively inhibits both constitutive and ligand-induced STAT3 signaling. This leads to a loss of viable cells and the induction of tumor cell death . The antitumor effects are selective, with weak or no effects observed on cells that do not harbor aberrantly active STAT3, and minimal impact on the induction of upstream kinases such as JAK2, Src, and EGFR . In vivo, H182 as a single agent has been shown to inhibit the growth of human TNBC xenografts. Furthermore, its hydrochloric acid salt (H278), when combined with radiation therapy, can completely block mouse TNBC growth and improve survival in syngeneic models, highlighting its significant therapeutic potential .

Properties

Molecular Formula

C30H26F5N5O4S

Molecular Weight

647.6 g/mol

IUPAC Name

(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(1-oxo-2H-phthalazin-6-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide

InChI

InChI=1S/C30H26F5N5O4S/c31-23-24(32)26(34)28(27(35)25(23)33)45(43,44)40-11-10-22(40)30(42)39(20-8-9-21-18(12-20)14-37-38-29(21)41)15-19-7-6-17(13-36-19)16-4-2-1-3-5-16/h6-9,12-14,16,22H,1-5,10-11,15H2,(H,38,41)/t22-/m1/s1

InChI Key

VPZCOFCROGWLOY-JOCHJYFZSA-N

Isomeric SMILES

C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NN=C4)C(=O)[C@H]5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F

Canonical SMILES

C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NN=C4)C(=O)C5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Stat3 inhibitor H182 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .

Major Products Formed

The major products formed from these reactions include modified azetidine derivatives with different functional groups, which may have varying biological activities .

Scientific Research Applications

Stat3 inhibitor H182 has several scientific research applications, including:

Mechanism of Action

Stat3 inhibitor H182 exerts its effects by irreversibly binding to Stat3. In cell-free DNA-binding assays, H182 selectively inhibits Stat3 DNA-binding activity over Stat1 or Stat5. In treated pancreatic cancer cells, H182 specifically blocks the association of Stat3 with gp130 and JAK2, inhibits Stat3 tyrosine phosphorylation, and disrupts Stat3 nuclear accumulation. This suppression of Stat3-dependent transcriptional activity leads to the inhibition of downstream genes, including Cyclin A, Bcl-2, Cyclin B1, and Mcl-1 .

Comparison with Similar Compounds

Comparison with Similar Stat3 Inhibitors

Potency and Mechanism of Action

H182 outperforms earlier-generation Stat3 inhibitors in potency and selectivity:

Compound Class Mechanism IC50 (Stat3 Inhibition) Selectivity Notes
H182 Azetidine derivative Covalent binding (C426/C468) 0.66 μM No off-target effects on Stat1/5
H172 Azetidine derivative Covalent binding 0.98 μM Similar selectivity to H182
BP-1–102 Carboxylic acid SH2 domain competition 4–7 μM Cross-reactivity with Stat1
SH4-54 Benzoic acid DNA-binding inhibition ~5 μM Limited in vivo data
Stattic Small molecule Blocks dimerization ~5 μM Inhibits nuclear translocation
inS3-54A18 Synthetic compound Targets DNA-binding domain ~1.5 μM STAT3-specific

Key Findings :

  • H182’s covalent mechanism ensures prolonged suppression, unlike reversible inhibitors (e.g., BP-1–102) .
  • Compared to SH2-targeting compounds (e.g., S3I-201, Ki = 75–94 μM ), H182’s azetidine scaffold enhances binding specificity.
Pharmacokinetic and Pharmacodynamic Profiles
Parameter H182 H172 Stattic inS3-54A18
Solubility (SIF) 128 μg/mL 130 μg/mL Low Not reported
Metabolic Stability t½ = 21 min (HLM) t½ = 150 min (MLM) Rapid clearance Stable
In Vivo Efficacy Tumor growth inhibition (TNBC) Similar to H182 Limited Reduces metastasis

Key Findings :

  • H172 shows superior metabolic stability in mice but lower potency than H182 .
  • H182’s combination with radiotherapy (as H278 hydrochloride) achieves complete tumor regression in mice, a feat unmatched by most peers .

Tables

Table 1 : Comparative IC50 Values of Stat3 Inhibitors

Compound IC50 (Stat3) Assay Type Reference
H182 0.66 μM DNA-binding assay
H172 0.98 μM DNA-binding assay
SH5-07 ~5 μM Luciferase reporter
Stattic ~5 μM Dimerization assay

Table 2 : Pharmacokinetic Profiles

Parameter H182 H172 inS3-54A18
Solubility (SIF) 128 μg/mL 130 μg/mL Not reported
Metabolic t½ (HLM) 21 min 150 min (MLM) Stable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.